molecular formula C37H35N2NaO6S2 B7791122 Alphazurine A CAS No. 94082-73-2

Alphazurine A

Cat. No.: B7791122
CAS No.: 94082-73-2
M. Wt: 690.8 g/mol
InChI Key: FTUYQIPAPWPHNC-UHFFFAOYSA-M
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Description

It is a maroon powder that is easily soluble in water and alcohol, and it has an absorbance peak at 641 nm . This compound is widely used in various industries due to its vibrant color and stability.

Scientific Research Applications

Alphazurine A has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas, or vapors of Alphazurine A. Contact with skin and eyes should be avoided. In case of contact, rinse immediately with plenty of water .

Relevant Papers The most relevant paper retrieved is “Electrochemical Treatment of Synthetic Wastewaters Containing this compound Dye” which discusses the treatment of synthetic wastewaters containing this compound by anodic oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Alphazurine A involves the reaction of benzyl (ethyl)amino compounds with sulfonated aromatic compounds under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the solubility of the reactants .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product. The dye content in the industrial product is approximately 60% .

Chemical Reactions Analysis

Types of Reactions

Alphazurine A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, zinc dust.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonated aromatic compounds, while reduction can yield simpler amines and aromatic hydrocarbons .

Mechanism of Action

The mechanism of action of Alphazurine A involves its interaction with specific molecular targets. In biological systems, it binds to cellular components, allowing for visualization under a microscope. The dye’s sulfonate groups facilitate its sol

Properties

IUPAC Name

sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUYQIPAPWPHNC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N2NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881399
Record name Alphazurine A
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Molecular Weight

690.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Sigma-Aldrich MSDS]
Record name Acid Blue 7
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CAS No.

3486-30-4
Record name Acid Blue 7
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Record name Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1)
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Record name Alphazurine A
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt
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Record name ACID BLUE 7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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